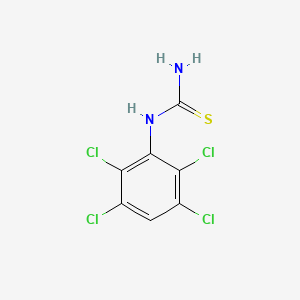

(2,3,5,6-Tetrachlorophenyl)thiourea

Description

Contextualizing Thiourea (B124793) Derivatives in Modern Organic and Medicinal Chemistry Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in the synthesis of a vast array of derivatives. mdpi.commdpi.com These substituted thioureas are characterized by the replacement of one or more hydrogen atoms on the amino groups with various organic substituents. This structural flexibility allows for the fine-tuning of their physicochemical properties and biological activities.

In modern organic chemistry, thiourea derivatives are invaluable intermediates and catalysts. They are employed in the synthesis of diverse heterocyclic compounds such as thiazoles and pyrimidines, which are core structures in many pharmaceuticals. mdpi.com Furthermore, the unique hydrogen-bonding capabilities of the thiourea moiety have led to their use as organocatalysts in various asymmetric reactions, a testament to their importance in stereoselective synthesis. biointerfaceresearch.com

From a medicinal chemistry perspective, thiourea derivatives have garnered substantial attention due to their wide range of biological activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticonvulsant, and anticancer agents. researchgate.netmdpi.comnih.gov The ability of the thiourea scaffold to interact with various biological targets through hydrogen bonding and coordination with metal ions contributes to this broad bioactivity. sigmaaldrich.com

Significance of Halogenated Phenyl Substituents within Thiourea Scaffold Research

The introduction of halogen atoms, particularly on a phenyl ring attached to the thiourea core, has been a strategic approach to modulate the properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, electronic character, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

The presence of chloro, bromo, fluoro, or iodo substituents on the phenyl ring can lead to enhanced biological activity. For instance, studies have shown that the position and number of halogen atoms can impact the antifungal and antibacterial efficacy of thiourea derivatives. mdpi.comnist.gov Specifically, research on various chlorinated phenylthioureas has highlighted their potential as potent antimicrobial agents. nih.gov The electron-withdrawing nature of halogens can alter the acidity of the N-H protons in the thiourea moiety, influencing their hydrogen-bonding strength and, consequently, their interaction with biological receptors. nih.gov

Overview of Current Research Landscape and Gaps for (2,3,5,6-Tetrachlorophenyl)thiourea

While the broader class of halogenated phenylthioureas has been the subject of considerable research, scientific literature focusing specifically on This compound is notably sparse. A comprehensive search of academic databases reveals a significant research gap for this particular tetrachlorinated derivative in its unsubstituted form.

However, research has been conducted on derivatives of this core structure. A notable example is the synthesis and characterization of 1-(2,6-dichlorobenzoyl)-3-(2,3,5,6-tetrachlorophenyl)thiourea . nih.gov In this study, the compound was synthesized by reacting 2,6-dichlorobenzoyl isothiocyanate with 2,3,5,6-tetrachloroaniline. nih.gov The resulting product was purified and its structure was confirmed. nih.gov

The existence of research on this acylated derivative suggests that the parent compound, this compound, is a viable synthetic target. The lack of extensive research on the parent compound itself presents an opportunity for future investigations into its synthesis, characterization, and potential biological activities. The highly chlorinated phenyl ring in this compound could impart unique properties, making it a candidate for screening in various biological assays.

Below is a data table summarizing the information found on a closely related derivative:

| Compound Name | Molecular Formula | Synthesis Method | Key Findings | Reference |

| 1-(2,6-dichlorobenzoyl)-3-(2,3,5,6-tetrachlorophenyl)thiourea | C₁₄H₆Cl₆N₂OS | Reaction of 2,6-dichlorobenzoyl isothiocyanate with 2,3,5,6-tetrachloroaniline | The compound was successfully synthesized and its crystal structure was determined. The molecule exhibits an intramolecular N—H⋯O hydrogen bond and forms intermolecular N—H⋯S hydrogen bonds. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl4N2S |

|---|---|

Molecular Weight |

290.0 g/mol |

IUPAC Name |

(2,3,5,6-tetrachlorophenyl)thiourea |

InChI |

InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |

InChI Key |

ADNMCQANQLDCQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation Studies of 2,3,5,6 Tetrachlorophenyl Thiourea

Ligand Design Principles and Coordination Potential of Thiourea (B124793) Derivatives

Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry. journalajocs.com Their coordination potential stems from the presence of soft sulfur and hard nitrogen donor atoms, allowing them to bind with a wide array of metal centers as neutral ligands, monoanions, or dianions. researchgate.netuobasrah.edu.iq The specific class of N-acyl or N-aroyl thioureas, to which a functionalized (2,3,5,6-Tetrachlorophenyl)thiourea would belong, is of particular interest. These molecules incorporate an additional carbonyl oxygen atom, creating a potential O, S bidentate chelation site.

The design principles for these ligands revolve around several key factors:

Donor Atoms: The presence of sulfur, nitrogen, and oxygen atoms allows for multiple binding possibilities, including monodentate coordination through the sulfur atom or bidentate chelation via the sulfur and oxygen atoms. mdpi.comconicet.gov.ar

Substituent Effects: The nature of the substituents on the nitrogen atoms significantly influences the ligand's electronic properties and steric profile. The presence of the electron-withdrawing 2,3,5,6-tetrachlorophenyl group is expected to increase the acidity of the N-H protons and modulate the electron density on the donor atoms, thereby affecting the stability and structure of the resulting metal complexes.

Hydrogen Bonding: Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen is a common feature in N-aroyl thioureas, which pre-organizes the ligand for chelation and leads to the formation of a stable pseudo-six-membered ring. nih.gov

This combination of features makes this compound a promising candidate for the design of stable metal complexes with specific geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-aroyl-N'-substituted thiourea ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent like ethanol or methanol. ksu.edu.trhilarispublisher.com For this compound, a general synthetic route would involve dissolving the ligand and a metal salt (e.g., MCl₂, M(OAc)₂) in a 2:1 ligand-to-metal molar ratio. The reaction often proceeds at room temperature or with gentle heating to yield the desired metal complex, which can then be isolated by filtration. mdpi.com

Table 1: Representative Synthesis of a Thiourea-Metal Complex

| Reactants | Stoichiometry (Ligand:Metal) | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-aroyl-N'-phenylthiourea | 2:1 | Ethanol/Methanol | Stirring at room temperature | [M(L)₂] |

For N-aroyl thiourea derivatives, the most common coordination mode is bidentate chelation through the thiocarbonyl sulfur atom and the carbonyl oxygen atom. conicet.gov.arnih.gov Upon deprotonation of the N(1)-H proton, the ligand acts as a monoanionic species, forming a stable bond with the metal center. This S,O-coordination is favored by many transition metals, including Ni(II), Cu(II), Pd(II), and Pt(II). conicet.gov.arrsc.org The soft sulfur atom preferentially binds to soft or borderline metal ions, while the hard oxygen atom coordinates effectively with the same metals, leading to a stable chelate structure.

A direct consequence of the S,O-bidentate coordination is the formation of a highly stable six-membered chelate ring. nih.gov This ring is composed of the metal ion, the sulfur atom, the thiourea carbon, the N(1) nitrogen, the carbonyl carbon, and the oxygen atom. The formation of such six-membered rings is a key stabilizing feature of these complexes, contributing to their thermodynamic stability compared to complexes with larger or smaller chelate rings. rsc.org The planarity and stability of this ring system are often enhanced by the intramolecular N-H···O hydrogen bond present in the free ligand. nih.gov

When two deprotonated N-aroyl-N'-substituted thiourea ligands coordinate to a metal(II) ion, they typically form neutral complexes with the general formula [ML₂]. For d⁸ metal ions like Ni(II), Pd(II), and Pt(II), these complexes commonly adopt a square planar geometry. conicet.gov.ar X-ray crystallographic studies of analogous compounds have shown that the two bidentate ligands are usually arranged in a cis configuration, with the two sulfur atoms and two oxygen atoms being mutually adjacent. conicet.gov.arnih.gov This cis arrangement is often favored due to steric and electronic factors.

Table 2: Crystallographic Data for a Representative cis-[Ni(L)₂] Complex with an N-aroyl-N'-phenylthiourea Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Planar |

| M-S Bond Length (Å) | ~2.20 |

| M-O Bond Length (Å) | ~1.85 |

| S-M-S Angle (°) | ~85 |

| O-M-O Angle (°) | ~90 |

Data are generalized from typical structures reported in the literature. conicet.gov.ar

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The coordination of this compound to a metal ion can be confirmed and studied using various spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode. Upon complexation via the S and O atoms, the stretching frequency of the carbonyl group (ν(C=O)) typically shifts to a lower wavenumber (by 30-50 cm⁻¹) compared to the free ligand, indicating the weakening of the C=O bond upon coordination. Similarly, the band associated with the thioamide C=S stretch also shifts to a lower frequency, confirming the involvement of the sulfur atom in bonding. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, the N-H protons appear as distinct signals. Upon complexation, the signal for the N(1)-H proton disappears due to deprotonation. The signal for the other N-H proton often shifts downfield, indicating a change in its chemical environment. In ¹³C NMR, the resonances for the C=O and C=S carbons are expected to shift upon coordination, providing further evidence of ligand binding. mdpi.comrsc.org

Table 3: Typical Spectroscopic Shifts upon S,O-Coordination

| Spectroscopic Technique | Group | Free Ligand (Typical Value) | Complex (Typical Change) |

|---|---|---|---|

| IR | ν(C=O) | ~1680 cm⁻¹ | Shift to lower frequency (~1640 cm⁻¹) |

| IR | ν(C=S) | ~750 cm⁻¹ | Shift to lower frequency (~720 cm⁻¹) |

| ¹H NMR | N(1)-H | ~11.5 ppm | Signal disappears |

| ¹³C NMR | C=O | ~170 ppm | Downfield or upfield shift |

Applications of this compound Metal Complexes in Materials and Separation Science

While specific applications for complexes of this compound have not been reported, the broader class of thiourea-metal complexes has shown significant potential in various fields.

Materials Science: Metal complexes of thiourea derivatives can serve as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films. nih.gov The thermal decomposition of these complexes can yield materials with controlled stoichiometry and morphology, which are valuable in electronic and optical applications. Furthermore, the incorporation of heavy atoms like chlorine and a metal center could lead to materials with interesting photophysical properties.

Separation Science: The strong and often selective binding of thiourea ligands to certain metal ions has been exploited in separation science. N,N-dialkyl-N'-aroylthioureas have been effectively used for the solvent extraction and separation of platinum group metals and other transition metals. nih.gov The selectivity can be tuned by modifying the substituents on the thiourea backbone. The tetrachlorophenyl group in the title compound could impart specific solubility and selectivity properties, making its metal complexes potentially useful as agents for liquid-liquid extraction or as components of ion-selective membranes.

Role as Extractants for Transition Metal Ions (e.g., Cu(II), Ni(II), Pd, Pt, Au)

A diligent search of chemical databases and scientific journals did not yield any studies detailing the use of this compound as an extractant for copper (II), nickel (II), palladium, platinum, or gold. While thiourea and its various other derivatives are widely investigated for their ability to form complexes with and extract transition metals, no specific data, such as extraction efficiency, optimal pH, or selectivity, could be found for the this compound derivative. researchgate.net Therefore, no research findings or data tables on its extractive properties can be provided.

Exploration of Catalytic Activities of Metal Complexes

Similarly, there is no available research in the reviewed scientific literature concerning the catalytic activities of metal complexes formed with this compound. The general class of thiourea-metal complexes has been explored in catalysis, but specific studies identifying the catalytic potential, reaction scope, or efficiency of complexes involving the this compound ligand have not been reported. nih.govnih.gov Consequently, no detailed research findings or data tables on the catalytic activities of its metal complexes can be presented.

Mechanistic Organic Reactions and Reactivity Profiles of 2,3,5,6 Tetrachlorophenyl Thiourea

Utilization as Versatile Precursors in Heterocyclic Compound Synthesis

Thiourea (B124793) and its derivatives are fundamental building blocks in organic synthesis, prized for their role as precursors to a wide array of nitrogen- and sulfur-containing heterocycles. mdpi.com These heterocyclic systems are scaffolds for many biologically active compounds. mdpi.comnih.gov The incorporation of a (2,3,5,6-Tetrachlorophenyl) group into the thiourea backbone allows for the synthesis of heterocyclic derivatives with unique properties, such as increased lipophilicity and potential metabolic stability conferred by the polychlorinated ring.

The thiourea functional group, SC(NH₂)₂, can be viewed as a carbamothioyl moiety and serves as a key synthon for constructing rings such as thiazoles, pyrimidines, and quinazolines through condensation and cyclization reactions. conicet.gov.arcbijournal.com For instance, the reaction of thioureas with α-haloketones is a classic method for the synthesis of 2-aminothiazoles. Similarly, condensation with 1,3-dicarbonyl compounds can yield pyrimidine-2-thiones. The (2,3,5,6-Tetrachlorophenyl)thiourea molecule is thus a valuable precursor for introducing the tetrachlorophenyl pharmacophore into these important heterocyclic families.

**5.2. Cyclization Reactions Involving the Thiourea Moiety

The inherent nucleophilicity of the sulfur and nitrogen atoms in the thiourea group drives its participation in various cyclization reactions, forming stable five- or six-membered heterocyclic rings.

The (2,3,5,6-Tetrachlorophenyl) ring is exceptionally electron-deficient and is therefore highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov While the parent compound this compound cannot undergo a direct intramolecular SNAr reaction due to the lack of a suitable linker, its derivatives can be designed to facilitate such cyclizations.

An SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group (in this case, a chloride ion). For an intramolecular SNAr to occur, the thiourea moiety would need to be modified with a side chain containing a nucleophile, creating a tether that allows for attack on the tetrachlorophenyl ring. The high degree of chlorination on the phenyl ring would facilitate this process, even with relatively weak nucleophiles. This strategy provides a powerful route to novel fused heterocyclic systems containing a chlorinated benzene ring. Base-catalyzed intramolecular nucleophilic cyclization of appropriately substituted thioureas, such as 1-(2-haloaroyl)-3-aryl thioureas, is a known method for producing heterocyclic systems like quinazolinones via an SNAr pathway. conicet.gov.ar

Table 1: Factors Influencing Intramolecular SNAr Reactions

| Factor | Description | Role in Cyclization of this compound Derivatives |

|---|---|---|

| Ring Activation | Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer intermediate. | The four chlorine atoms provide strong activation of the phenyl ring. |

| Leaving Group | A good leaving group (e.g., halide) is necessary for the rearomatization step. | Chloride (Cl⁻) is a competent leaving group in SNAr reactions. |

| Nucleophile | The attacking atom must have sufficient nucleophilicity. | The nitrogen or sulfur atoms of the thiourea moiety or a tethered group can act as nucleophiles. |

| Ring Size | The tether length between the nucleophile and the aromatic ring determines the size of the new ring to be formed (typically 5- or 6-membered rings are favored). | Requires synthetic modification of the parent compound to introduce a linker of appropriate length. |

Thioureas readily react as dinucleophiles with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD). conicet.gov.ar The reaction typically proceeds via an initial Michael-type addition of the nucleophilic sulfur atom to the alkyne, followed by an intramolecular cyclization involving one of the nitrogen atoms.

In the case of this compound, the reaction with DMAD is expected to yield a substituted 2-imino-thiazolidin-4-one derivative. The sulfur atom would initiate the attack on one of the sp-hybridized carbons of DMAD, generating a vinyl anion intermediate. This intermediate is then protonated, and subsequent intramolecular attack by a thiourea nitrogen atom onto one of the ester carbonyls, followed by elimination of methanol, leads to the formation of the five-membered heterocyclic ring. The specific regioselectivity of the cyclization can depend on the substitution pattern of the thiourea and the reaction conditions.

Table 2: General Reactivity of Thioureas with Common Electrophiles

| Electrophilic Reagent | Heterocyclic Product Type |

|---|---|

| α-Haloketones | 2-Aminothiazoles |

| Dimethyl Acetylenedicarboxylate (DMAD) | 2-Iminothiazolidin-4-ones |

| Chloroacetyl chloride | 2-Iminothiazolidin-4-ones |

Investigation of Reaction Mechanisms and Intermediate Species (e.g., Isothiourea Intermediates)

The reactivity of thiourea is often governed by the tautomeric equilibrium between the thione form (thiourea) and the thiol form (isothiourea). mdpi.com While the thione form is generally more stable, many reactions proceed through the more nucleophilic sulfur atom of the isothiourea tautomer.

Alkylation or acylation of thiourea typically occurs on the sulfur atom to form a stable S-substituted isothiourea, which is a key reactive intermediate in many synthetic transformations. For example, in the synthesis of 2-aminothiazoles from thiourea and α-haloketones, the first step is the S-alkylation of the thiourea to form an isothiouronium salt. This intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring.

Isothiourea-catalyzed reactions have also emerged as a powerful tool in asymmetric synthesis, where chiral isothioureas act as Lewis base catalysts to generate reactive ammonium enolates from carboxylic acid derivatives. nih.govbohrium.com These intermediates can then participate in various enantioselective transformations. While this catalytic role does not consume the thiourea, it highlights the fundamental importance of the isothiourea moiety as a transient, reactive species in modern organic chemistry. The study of these intermediates is crucial for understanding and optimizing the synthesis of complex heterocyclic molecules derived from this compound.

Future Research Directions and Emerging Paradigms for 2,3,5,6 Tetrachlorophenyl Thiourea

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiourea (B124793) derivatives traditionally involves the reaction of an amine with an appropriate isothiocyanate. While effective, these methods can sometimes lack efficiency and rely on hazardous solvents or reagents. Future research should prioritize the development of green and sustainable synthetic routes to (2,3,5,6-Tetrachlorophenyl)thiourea.

Emerging paradigms in organic synthesis, such as microwave-assisted synthesis, flow chemistry, and the use of eco-friendly solvents like polyethylene glycol (PEG), could offer significant advantages. researchgate.net For instance, the application of reusable catalysts, such as nano-BF3-SiO2, has shown promise in accelerating the synthesis of other thiourea derivatives under milder conditions. researchgate.net A key research goal would be to adapt these modern techniques to the synthesis of this compound, aiming to improve yield, reduce reaction times, and minimize waste generation. Such methodologies would not only be environmentally responsible but could also facilitate the production of derivatives for further study.

| Methodology | Description | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times; potential for improved yields and cleaner reactions. | Optimization of temperature, pressure, and irradiation time. |

| Flow Chemistry | Performs reactions in a continuous flowing stream rather than a batch process. | Enhanced safety, scalability, and process control; improved product consistency. | Development of a stable and efficient reactor setup. |

| Ultrasound-Mediated Synthesis | Uses high-frequency sound waves to induce cavitation and enhance reactivity. | Increased reaction rates at lower temperatures; can overcome solubility issues. | Evaluation of frequency and power on reaction efficiency. |

| Green Catalysis | Employs reusable and non-toxic catalysts (e.g., nano-BF3-SiO2). researchgate.net | Reduced environmental impact; simplified product purification. | Screening for an optimal, recyclable catalyst. |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions and Interactions

While standard spectroscopic techniques like NMR and IR are fundamental for the characterization of newly synthesized compounds, advanced methods can provide deeper insights into the dynamic behavior of this compound. mdpi.commdpi.com Future research should leverage these sophisticated techniques for the real-time monitoring of its synthesis and subsequent interactions.

For example, in situ spectroscopic methods, such as ReactIR or process NMR, could be employed to track the formation of the thiourea in real-time, allowing for precise kinetic analysis and mechanism elucidation. Furthermore, advanced imaging techniques could visualize the compound's interaction with biological systems. If fluorescent tags are incorporated into the molecule, techniques like confocal fluorescence microscopy could be used to observe its cellular uptake and localization, providing valuable data for potential biomedical applications.

| Technique | Application Area | Potential Insights for this compound |

|---|---|---|

| In Situ FT-IR/Raman Spectroscopy | Reaction Monitoring | Real-time tracking of reactant consumption and product formation; identification of transient intermediates. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals, especially for complex derivatives and coordination compounds. |

| Single-Crystal X-ray Diffraction | Solid-State Structure | Precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). |

| Fluorescence Microscopy | Biological Imaging | Visualization of cellular uptake and subcellular distribution of fluorescently-tagged analogues. |

Exploration of Diverse Coordination Chemistry with Lanthanides and Main Group Metals

The coordination chemistry of thiourea derivatives has been extensively studied with transition metals, where they often act as monodentate ligands through the sulfur atom or as bidentate chelating agents via both sulfur and nitrogen atoms. mdpi.commdpi.comnih.gov However, the coordination behavior of this compound with lanthanide and main group metals remains a largely unexplored frontier.

Future investigations should focus on synthesizing and characterizing complexes of this ligand with metals such as lanthanum (La), europium (Eu), gallium (Ga), and tin (Sn). The unique electronic and steric profile of the tetrachlorophenyl group could lead to novel coordination geometries and physicochemical properties. cardiff.ac.uk Complexes with lanthanides are of particular interest due to their potential luminescent and magnetic properties, which could find applications in materials science and bio-imaging. Exploring this area will significantly broaden the scope of thiourea-based coordination chemistry.

| Metal Group | Representative Metals | Potential Coordination Modes | Anticipated Properties of Complexes | Potential Applications |

|---|---|---|---|---|

| Lanthanides | Eu, Tb, Gd | S-monodentate, N,S-bidentate | Luminescence, paramagnetism | Optical materials, contrast agents for MRI |

| Main Group (p-block) | Al, Ga, In, Sn, Pb | S-monodentate, N,S-bidentate | Catalytic activity, unique structural motifs | Homogeneous catalysis, precursor for materials |

Elucidation of Complex Reaction Mechanisms and Catalytic Cycles

Thiourea derivatives have emerged as powerful bifunctional organocatalysts, capable of activating substrates through hydrogen bonding. libretexts.org They have been successfully employed in a variety of asymmetric reactions, including Michael additions and Strecker reactions. libretexts.org The this compound derivative, with its highly acidic N-H protons due to the electron-withdrawing substituent, is an excellent candidate for catalytic applications.

A critical area for future research will be the detailed elucidation of the reaction mechanisms when this compound is used as a catalyst. This will involve a combination of experimental and computational approaches. Kinetic studies can help determine the rate-determining steps, while NMR experiments can identify catalyst-substrate interactions. libretexts.org Concurrently, Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways, providing a molecular-level understanding of the catalytic cycle. libretexts.org Unraveling these mechanisms is essential for the rational design of more efficient and selective catalysts based on this scaffold.

| Investigative Step | Methodology | Objective |

|---|---|---|

| 1. Catalyst-Substrate Binding | NMR Titration, DFT Calculations | To identify the specific hydrogen bonding interactions and determine binding constants. |

| 2. Kinetic Analysis | In Situ Spectroscopy (e.g., UV-Vis, IR) | To determine the reaction order, rate constants, and activation energies. |

| 3. Identification of Intermediates | Low-Temperature NMR, Mass Spectrometry | To trap and characterize any transient species in the catalytic cycle. |

| 4. Transition State Modeling | Computational Chemistry (DFT) | To calculate the energy barriers of proposed mechanistic pathways and rationalize stereochemical outcomes. |

Expansion of Structure-Activity Relationship Studies to New Biological Targets and Systems

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comnih.govbiointerfaceresearch.com The biological potential of this compound is, however, not well-defined. The presence of four chlorine atoms on the phenyl ring significantly increases the compound's lipophilicity and modifies its electronic properties, which could lead to novel interactions with biological targets.

Future research should focus on systematic Structure-Activity Relationship (SAR) studies to explore new therapeutic applications. This would involve synthesizing a library of analogues with variations in the thiourea backbone and evaluating their activity against a diverse panel of biological targets. For example, given that some chlorinated compounds interact with enzymes like topoisomerases, this could be a promising area of investigation. nih.gov High-throughput screening against various cancer cell lines, bacterial strains, and viral enzymes could uncover new lead compounds for drug discovery. biointerfaceresearch.com Molecular docking studies could further guide these efforts by predicting binding modes and identifying key interactions with target proteins. nih.gov

| Potential Biological Target Class | Examples | Rationale for Investigation | Key SAR Questions |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2 | Many kinase inhibitors feature heterocyclic and urea/thiourea motifs. biointerfaceresearch.com | Does the tetrachlorophenyl group enhance binding in the ATP pocket? |

| DNA Topoisomerases | Topo I, Topo IIα | Chlorinated aromatic compounds have shown activity as topoisomerase inhibitors. nih.gov | Can the compound act as an intercalator or a catalytic inhibitor? |

| Viral Enzymes | HIV-1 Capsid, Reverse Transcriptase | Thiourea derivatives are known dual inhibitors of HIV-1 capsid and cyclophilin A. nih.gov | How does the substitution pattern affect antiviral potency? |

| Bacterial Enzymes | DNA gyrase, Dihydropteroate synthase | Thioureas possess broad-spectrum antibacterial potential. mdpi.commdpi.com | Is the compound effective against drug-resistant bacterial strains? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.